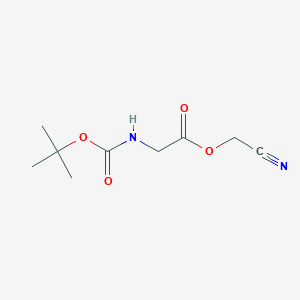

Nalpha-Boc-glycine cyanomethyl ester

Description

Nalpha-Boc-glycine cyanomethyl ester is a protected amino acid derivative where the alpha-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as a cyanomethyl ester (CME). This compound serves as a critical intermediate in peptide synthesis, particularly in nonribosomal and flexizyme-mediated systems, where ester-activated amino acids are required for tRNA charging .

Properties

Molecular Formula |

C9H14N2O4 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

cyanomethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-6-7(12)14-5-4-10/h5-6H2,1-3H3,(H,11,13) |

InChI Key |

QPXPHOKGBKFBTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Structure: The Boc group (tert-butoxycarbonyl) provides acid-labile protection for the amino group, while the CME group (CH₂CN) acts as a leaving group during peptide bond formation.

- Synthesis: As outlined in , cyanomethyl esters are typically synthesized by treating the free amino acid with chloroacetonitrile under mild acidic conditions, followed by Boc protection .

- Applications: Used in enzymatic systems (e.g., flexizymes) for aminoacyl-tRNA synthesis and in solid-phase peptide synthesis (SPPS) due to its compatibility with mild hydrolysis conditions .

Comparison with Similar Compounds

Nalpha-Boc-glycine cyanomethyl ester is compared below with other amino acid esters commonly used in peptide synthesis and enzymatic activation.

Structural and Functional Differences

Key Observations :

- CME vs. DNB: While DNB is preferred for aliphatic amino acids due to its electron-withdrawing nitro groups (enhancing leaving group ability), CME is typically reserved for aromatic residues. However, this compound represents an exception, where CME is used for glycine (aliphatic), likely due to its compatibility with flexizyme systems .

- Reactivity : CME esters hydrolyze under milder conditions compared to DNB, making them suitable for applications requiring controlled release .

- ABT Thioesters: These are specialized for sterically hindered or noncanonical amino acids (e.g., PEtG), requiring enzymatic activation .

Stability and Compatibility

Flexizyme Systems

CME-activated amino acids, including Nalpha-Boc-glycine, are critical in flexizyme-mediated tRNA charging. Studies show that CME’s moderate reactivity prevents undesired hydrolysis during enzymatic reactions, outperforming DNB in aromatic residue activation .

Drug Design

In druglike peptide synthesis, CME esters enable efficient incorporation of glycine derivatives without side reactions, a limitation observed with DNB in aliphatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.